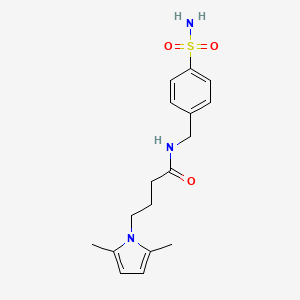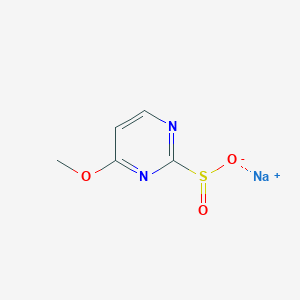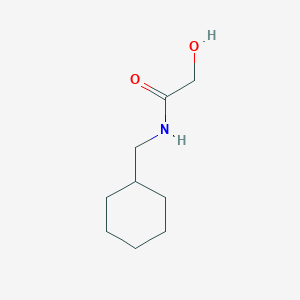![molecular formula C17H20N6O4 B3003005 3-[2-(2-amino-2-oxoethyl)-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-isopropylpropanamide CAS No. 1112371-49-9](/img/structure/B3003005.png)
3-[2-(2-amino-2-oxoethyl)-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-isopropylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(2-amino-2-oxoethyl)-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-isopropylpropanamide is a useful research compound. Its molecular formula is C17H20N6O4 and its molecular weight is 372.385. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis Techniques : Various methods have been developed for synthesizing compounds related to 3-[2-(2-amino-2-oxoethyl)-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-isopropylpropanamide. For example, Chern et al. (1988) described the synthesis of similar compounds through reactions involving anthranilamide and isocyanates, leading to different dihydroquinazoline derivatives (Chern et al., 1988).
Chemical Reactions and Derivatives : Research by Shikhaliev et al. (2005) and others has led to the creation of various compounds through multi-component condensation and other synthetic methods, resulting in derivatives like triazoloquinazolinones (Shikhaliev et al., 2005).
Potential Biological and Pharmacological Activities
Antagonists and Receptor Binding : Investigations into compounds structurally related to this compound have revealed potential as receptor antagonists. For instance, studies like those by Francis et al. (1991) have explored the benzodiazepine binding activity of triazoloquinazolinones, identifying several potent antagonists in this class (Francis et al., 1991).
Adenosine Receptor Antagonists : Research conducted by Burbiel et al. (2016) on triazoloquinazolines revealed them as potent adenosine receptor antagonists, leading to the discovery of several compounds with selectivity and potent activity against these receptors (Burbiel et al., 2016).
Wirkmechanismus
Target of Action
The compound, also known as “3-[2-(2-amino-2-oxoethyl)-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-isopropylpropanamide” or “HMS3553F02”, is a derivative of the triazole class of compounds . Triazole compounds are known to interact with a variety of enzymes and receptors in the biological system . .
Mode of Action
Triazole compounds operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities
Biochemical Pathways
Triazole compounds are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities . They have been reported to exhibit antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. Given the wide range of biological activities exhibited by triazole compounds , it can be inferred that this compound might have diverse molecular and cellular effects.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[2-(2-amino-2-oxoethyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-propan-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O4/c1-10(2)19-14(25)7-8-21-15(26)11-5-3-4-6-12(11)23-16(21)20-22(17(23)27)9-13(18)24/h3-6,10H,7-9H2,1-2H3,(H2,18,24)(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGURDRUFVPVWBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN(C3=O)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]acetamide](/img/structure/B3002925.png)
![8-(2-fluorophenyl)-1,6,7-trimethyl-3-(3-oxobutan-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3002926.png)


![3-(3,5-Dimethylpyrazol-1-yl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B3002931.png)
![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B3002933.png)


![3-(2-(3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3002937.png)
![N-(2-chlorobenzyl)-6-(2,4-dioxo-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide](/img/structure/B3002938.png)

![7,8-dihydro-1H,6H-[1,4]dioxepino[2,3-f]benzimidazole](/img/structure/B3002941.png)
![2-benzyl-4-(4-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B3002945.png)
